A Technical Guide to the Identification and Characterization of 2-Fluoro-5-methylthieno[3,2-b]pyridine
A Technical Guide to the Identification and Characterization of 2-Fluoro-5-methylthieno[3,2-b]pyridine
Executive Summary
Nomenclature and CAS Number Status
A primary step in the characterization of any chemical entity is its registration and identification via a CAS number. An extensive search of chemical databases reveals CAS numbers for the parent thieno[3,2-b]pyridine (272-67-3)[5] and various substituted analogues. However, as of the latest revision of this guide, a specific CAS number for 2-Fluoro-5-methylthieno[3,2-b]pyridine has not been assigned. This underscores the critical importance of the robust analytical methodologies detailed herein for any researcher claiming its synthesis. Correct nomenclature and complete spectral assignment are prerequisites for submission to registration authorities.
Proposed Synthetic Strategy
The synthesis of substituted thieno[3,2-b]pyridines can be achieved through several established routes, often involving the construction of the thiophene ring onto a pre-functionalized pyridine or vice-versa.[4][6][7] A plausible and efficient approach for the target molecule involves a multi-step sequence starting from a suitable pyridine precursor. The following workflow outlines a logical synthetic pathway.
Experimental Protocol: Proposed Synthesis
-
Starting Material: Begin with a commercially available di-substituted pyridine, such as 2,5-dichloropyridine.
-
Thiolation: Introduce a sulfur nucleophile, such as sodium hydrosulfide, to selectively displace one of the chloro groups, yielding a pyridine-2-thione intermediate. The inherent reactivity differences between the chloro positions can be exploited to achieve regioselectivity.
-
S-Alkylation: React the pyridine-2-thione with an α-halo-ketone or -ester (e.g., ethyl bromoacetate) under basic conditions. This S-alkylation step provides the necessary carbon framework for the subsequent cyclization.
-
Thorpe-Ziegler Cyclization: Induce an intramolecular cyclization of the S-alkylated intermediate. This reaction, typically promoted by a strong base like sodium ethoxide, forms the thiophene ring, yielding the core thieno[3,2-b]pyridine system.[4]
-
Fluorination: Introduce the fluorine atom at the 2-position. This can be achieved via electrophilic fluorination on an activated ring or through a Sandmeyer-type reaction on a 2-amino precursor.
-
Methylation: The methyl group at the 5-position can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, if the starting pyridine contains a suitable handle (e.g., a bromine or triflate group) at the 5-position.[3][8]
Comprehensive Structural Elucidation Workflow
Confirming the identity of a novel molecule requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined data provides a self-validating system of proof.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is the first line of analysis. It provides the exact mass of the molecular ion, which is used to determine the elemental composition.
-
Protocol: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer. Acquire the mass spectrum in positive ion mode.[9]
-
Expected Result: For C₈H₆FNS, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 168.0287. The observation of this mass with a high degree of accuracy (e.g., < 5 ppm error) provides strong evidence for the molecular formula.
-
Trustworthiness: Isotopic pattern analysis for sulfur (³⁴S isotope at M+2) should be consistent with the presence of one sulfur atom. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing data that must align with the proposed structure.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is mandatory.[9]
-
Protocol: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher spectrometer.[9]
¹H NMR Spectroscopy: The proton NMR spectrum will account for all non-exchangeable protons. Based on known thieno[3,2-b]pyridine derivatives, the following is predicted:[8][11]
-
Methyl Protons (-CH₃): A singlet at ~2.5-2.7 ppm.
-
Thiophene Proton (H3): A singlet or a small doublet due to coupling with fluorine (⁴JHF) at ~7.0-7.3 ppm.
-
Pyridine Protons (H6, H7): Two doublets in the aromatic region (~7.5-8.8 ppm), showing a characteristic ortho coupling constant (³JHH) of ~8-9 Hz.
¹⁹F NMR Spectroscopy: This experiment is crucial for confirming the presence and position of the fluorine atom.[12][13]
-
Expertise: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[14] For a fluorine atom on an electron-rich heteroaromatic ring, the chemical shift is expected to be in the range of -100 to -140 ppm relative to CFCl₃.[15][16]
-
Expected Result: A single resonance, likely a doublet or a triplet of doublets, arising from coupling to the H3 proton (⁴JFH) and potentially the H7 proton (⁵JFH).
¹³C NMR Spectroscopy: This spectrum reveals the chemical environment of each carbon atom.
-
Expected Result: Eight distinct carbon signals are expected. The carbon directly attached to fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹JCF) of ~240-260 Hz. Other carbons will show smaller C-F couplings. The chemical shifts can be predicted based on data from similar heterocyclic systems.[17][18][19]
Table 1: Predicted Spectroscopic Data for 2-Fluoro-5-methylthieno[3,2-b]pyridine
| Analysis Type | Parameter | Predicted Value/Observation | Rationale & Causality |
| HRMS (ESI+) | [M+H]⁺ Exact Mass | ~168.0287 | Confirms elemental formula C₈H₆FNS. High accuracy distinguishes from other possible formulas. |
| ¹H NMR | δ (ppm), Multiplicity | ~2.6 (s, 3H, -CH₃)~7.2 (d, 1H, H3)~7.6 (d, 1H, H6)~8.7 (d, 1H, H7) | Chemical shifts are influenced by ring currents and heteroatom electronegativity. Multiplicity is dictated by spin-spin coupling with adjacent protons and fluorine. |
| ¹⁹F NMR | δ (ppm), Multiplicity | ~ -125 (d) | The chemical shift is characteristic of a fluorine on a pyridine ring. The doublet arises from a ⁴J coupling to the H3 proton. |
| ¹³C NMR | δ (ppm), Multiplicity | ~160 (d, ¹JCF ≈ 250 Hz, C2)~20 (s, -CH₃)Other signals in aromatic region | The C-F coupling is the most diagnostic feature. The large ¹JCF value is unambiguous proof of a direct C-F bond. |
| IR | Wavenumber (cm⁻¹) | ~1580-1610 (C=C/C=N stretch)~1200-1250 (C-F stretch) | Provides evidence of key functional groups present in the molecule. |
Infrared (IR) Spectroscopy
While less definitive for overall structure than NMR, IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.
-
Protocol: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Result: Characteristic absorption bands for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching (~1580-1610 cm⁻¹), and a strong C-F stretching band, typically observed in the 1200-1250 cm⁻¹ region.
Conclusion
The molecule 2-Fluoro-5-methylthieno[3,2-b]pyridine , while lacking a formal CAS number in public repositories, represents a synthetically accessible and potentially valuable scaffold for research. Its definitive identification hinges not on database lookup, but on a rigorous, multi-technique analytical workflow. The combination of high-resolution mass spectrometry to confirm elemental composition, and a full suite of NMR experiments (¹H, ¹³C, and particularly ¹⁹F) to establish atomic connectivity, provides an unassailable confirmation of its structure. This guide offers the foundational protocols and expected data to empower researchers in the confident characterization of this and related novel heterocyclic compounds.
References
-
Butts, C. P., & Hollingsworth, T. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 85(15), 9794–9803. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Magnetic Resonance in Chemistry, 57(9), 656-666. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Chemical Science. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
-
Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. [Link]
-
Gronowitz, S., & Maltesson, A. (1975). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Acta Chemica Scandinavica, Series B, 29, 461-468. [Link]
-
SpectraBase. (n.d.). Thieno[3,2-b]pyridine-2-carboxaldehyde. [Link]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11. [Link]
-
Klemm, L. H., et al. (1969). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. The Journal of Organic Chemistry, 34(2), 347–354. [Link]
-
Gentry, P. R., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 12(5), 823–830. [Link]
-
MDPI. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molecules, 27(20), 7013. [Link]
-
Al-Ghorbani, M., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Journal of the Chinese Chemical Society, 64(5), 519-528. [Link]
-
Gentry, P. R., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-(3-methylthiophen-2-yl)pyridine. [Link]
-
Wang, Y., et al. (2023). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 250, 115217. [Link]
-
Krajsovszky, G., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169. [Link]
-
Santos, P. F., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 26(6), 1587. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
MDPI. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12093-12102. [Link]
-
MDPI. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(3), 1184. [Link]
-
Royal Society of Chemistry. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]
-
Buryi, D. S., et al. (2020). Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. Russian Journal of Organic Chemistry, 56(10), 1745-1753. [Link]
-
SpectraBase. (n.d.). Pyridine. [Link]
-
SpectraBase. (n.d.). THIENO-[2.3-B]-PYRIDINE. [Link]
-
MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 856. [Link]
-
NIST WebBook. (n.d.). Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. [Link]
-
Santos, P. F., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules. [Link]
-
Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 53(3), 487-516. [Link]
-
Indian Academy of Sciences. (2023). Spectroscopic, microbial studies and in-vitro anticancer activity of Pyridine Schiff base ligand and its lanthanum complexes. Journal of Chemical Sciences, 135(4), 101. [Link]
Sources
- 1. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[3,2-b]pyridine | 272-67-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. scribd.com [scribd.com]
- 14. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
